molecular formula C7H8INO2 B577651 4-Iodo-2,3-dimethoxypyridine CAS No. 1261365-64-3

4-Iodo-2,3-dimethoxypyridine

Cat. No.: B577651
CAS No.: 1261365-64-3
M. Wt: 265.05
InChI Key: SOLADHVMMXSYGT-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the empirical formula C7H8INO2 and a molecular weight of 265.05 g/mol It is characterized by the presence of an iodine atom and two methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dimethoxypyridine typically involves the iodination of 2,3-dimethoxypyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{NO}_2 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_8\text{INO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in piperidine derivatives.

Comparison with Similar Compounds

Comparison: 4-Iodo-2,3-dimethoxypyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the iodine atom and methoxy groups can significantly affect the compound’s electronic properties and steric hindrance, making it more suitable for certain reactions and applications compared to its isomers .

Properties

IUPAC Name

4-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLADHVMMXSYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679122
Record name 4-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-64-3
Record name 4-Iodo-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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